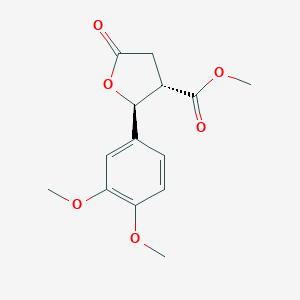
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide, also known as MNI-137, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide involves its selective inhibition of the inositol 1,4,5-trisphosphate receptor. This receptor is responsible for the release of calcium ions from intracellular stores, which is an important signaling mechanism in many biological processes. N-(2-Morpholin-4-yl-ethyl)-isonicotinamide binds to a specific site on the receptor, preventing its activation and subsequent release of calcium ions.
Biochemical and Physiological Effects:
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of the inositol 1,4,5-trisphosphate receptor, N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has also been shown to inhibit the activity of other calcium channels and transporters. This inhibition can lead to altered calcium signaling and subsequent changes in cellular processes such as cell proliferation, apoptosis, and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in lab experiments is its selectivity for the inositol 1,4,5-trisphosphate receptor. This selectivity allows for the specific inhibition of calcium signaling through this pathway, without affecting other calcium channels and transporters. However, one limitation of using N-(2-Morpholin-4-yl-ethyl)-isonicotinamide is its relatively low potency compared to other inhibitors of the inositol 1,4,5-trisphosphate receptor. This can limit its effectiveness in certain experiments and may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research involving N-(2-Morpholin-4-yl-ethyl)-isonicotinamide. One area of interest is the development of more potent inhibitors of the inositol 1,4,5-trisphosphate receptor, which could lead to more effective studies of calcium signaling in biological processes. Additionally, there is potential for the use of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in the treatment of diseases such as cancer, where altered calcium signaling is often observed. Further research is needed to fully understand the potential applications of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in these areas.
Synthesemethoden
The synthesis of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide involves the reaction of isonicotinamide with 2-chloro-N-(2-hydroxyethyl)morpholine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is a white crystalline solid that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to have a variety of applications in scientific research. One of the most promising applications is its use as a tool for studying the role of calcium signaling in biological processes. N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to selectively inhibit the activity of the inositol 1,4,5-trisphosphate receptor, which is involved in the release of calcium ions from intracellular stores. This inhibition can be used to study the effects of altered calcium signaling on various cellular processes, such as cell proliferation and apoptosis.
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c16-12(11-1-3-13-4-2-11)14-5-6-15-7-9-17-10-8-15/h1-4H,5-10H2,(H,14,16) |
InChI-Schlüssel |
MQQMRCAJIRAVRN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1COCCN1CCNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)









![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)

![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)